CGS 21680: A Technical Guide to a Selective Adenosine A2A Receptor Agonist
CGS 21680: A Technical Guide to a Selective Adenosine A2A Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGS 21680 is a potent and selective agonist for the adenosine (B11128) A2A receptor (A2AR), a G protein-coupled receptor critically involved in a myriad of physiological processes.[1][2][3] Its ability to selectively activate the A2AR has made it an invaluable tool in neuroscience, immunology, and cardiovascular research, facilitating the elucidation of A2AR-mediated signaling pathways and the exploration of their therapeutic potential. This document provides a comprehensive technical overview of CGS 21680, including its chemical properties, mechanism of action, quantitative pharmacodynamic data, and detailed experimental protocols for its characterization.
Introduction to CGS 21680
CGS 21680, with the chemical name 2-[p-(2-carboxyethyl)phenylethyl-amino]-5′-N-ethylcarboxamido adenosine, was one of the first highly selective ligands developed to distinguish the A2A adenosine receptor from other adenosine receptor subtypes.[4] It is an analog of adenosine, featuring modifications at the C2 and C5' positions of the purine (B94841) and ribose moieties, respectively, which confer its high affinity and selectivity for the A2AR.[4] The hydrochloride salt of CGS 21680 is commonly used in research.[5]
Chemical Properties
| Property | Value | Reference |
| IUPAC Name | 3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid | [6] |
| Molecular Formula | C23H29N7O6 | [6] |
| Molecular Weight | 499.52 g/mol (free base) | [1] |
| CAS Number | 124182-57-6 (hydrochloride) | [1] |
| Solubility | Soluble in DMSO (up to 100 mM) | [1] |
| Appearance | White solid | [1] |
Mechanism of Action and Signaling Pathway
CGS 21680 exerts its effects by binding to and activating the adenosine A2A receptor. The A2AR is primarily coupled to the stimulatory G protein, Gs.[7][8] Upon agonist binding, a conformational change in the receptor induces the exchange of GDP for GTP on the alpha subunit of the Gs protein (Gαs). This activation leads to the dissociation of Gαs from the βγ subunits. The activated Gαs then stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[7][9]
The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[7][9] PKA, in turn, phosphorylates a variety of downstream targets, including the cAMP response element-binding protein (CREB), which modulates gene transcription and mediates many of the physiological responses associated with A2AR activation.[9]
Pharmacodynamic Profile
The pharmacodynamic properties of CGS 21680 have been extensively characterized, demonstrating its high affinity and selectivity for the A2A receptor.
Binding Affinity and Selectivity
The following table summarizes the binding affinity (Ki) and inhibitory concentration (IC50) of CGS 21680 for various adenosine receptor subtypes. The data highlight the compound's significant selectivity for the A2A receptor.
| Receptor Subtype | Species | Assay Type | Parameter | Value (nM) | Reference |
| A2A | Rat (Brain Tissue) | Radioligand Binding | IC50 | 22 | [10] |
| A2A | Human | Radioligand Binding | Ki | 27 | [1][2] |
| A1 | Human | Radioligand Binding | Ki | 290 | [1] |
| A2B | Human | Radioligand Binding | Ki | 67 | [1] |
| A3 | Human | Radioligand Binding | Ki | 88,800 | [1] |
| A2A | Rat (Striatum) | Radioligand Binding ([3H]CGS 21680) | Kd | 17 | [11] |
| A2A | Rat (Hippocampus) | Radioligand Binding ([3H]CGS 21680) | Kd | 58 | [11] |
| A2A | Rat (Cortex) | Radioligand Binding ([3H]CGS 21680) | Kd | 58 | [11] |
Functional Potency
The functional potency of CGS 21680 is typically assessed by measuring its ability to stimulate cAMP production.
| Assay Type | Cell Line/Tissue | Parameter | Value (nM) | Reference |
| cAMP Accumulation | Striatal Slices | EC50 | 110 | [10] |
| Coronary Flow Increase | Isolated Perfused Rat Heart | ED25 | 1.8 | [10] |
| cAMP Stimulation | Not Specified | EC50 | 1.48 - 180 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of CGS 21680's activity. The following sections outline standard protocols for radioligand binding and cAMP accumulation assays.
Radioligand Binding Assay (Competition)
This protocol determines the affinity of CGS 21680 for the A2A receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing the A2A receptor in an appropriate buffer and prepare a membrane fraction by centrifugation.
-
Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable A2A receptor radioligand (e.g., [3H]ZM241385), and varying concentrations of CGS 21680. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled A2A ligand).[8]
-
Separation: After incubation to equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Detection: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding against the logarithm of the CGS 21680 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[8]
cAMP Accumulation Assay
This functional assay measures the ability of CGS 21680 to stimulate the production of intracellular cAMP.
Methodology:
-
Cell Culture: Culture a suitable cell line stably or transiently expressing the human A2A receptor (e.g., HEK293 or CHO cells) in multi-well plates.
-
Pre-incubation: Prior to agonist stimulation, pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as IBMX or rolipram, to prevent the degradation of cAMP.[12][13]
-
Agonist Stimulation: Add varying concentrations of CGS 21680 to the wells and incubate for a defined period (e.g., 30-60 minutes) at room temperature or 37°C to stimulate cAMP production.[8][13]
-
Cell Lysis: Terminate the reaction and lyse the cells according to the protocol of the chosen cAMP detection kit.
-
cAMP Detection: Measure the intracellular cAMP concentration using a sensitive detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or a GloSensor-based assay.[13][14][15]
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the CGS 21680 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits 50% of the maximal response) and Emax (the maximal response).[8]
In Vivo Applications and Methodologies
CGS 21680 has been utilized in numerous in vivo studies to investigate the physiological roles of the A2A receptor.
Animal Models and Administration
CGS 21680 has been administered to various animal models, primarily rodents, to study its effects on conditions such as Parkinson's disease, Huntington's disease, inflammation, and cardiovascular function.[1][2][16] Administration is typically via intraperitoneal (i.p.) injection, with doses ranging from 0.025 to 10 mg/kg, depending on the specific study and animal model.[3][17] For continuous administration, osmotic minipumps can be implanted subcutaneously.[18]
Example In Vivo Protocol: Assessment of Motor Activity
-
Animal Acclimation: Acclimate the animals to the testing environment to minimize stress-induced behavioral changes.
-
Drug Administration: Administer CGS 21680 or vehicle control via the chosen route (e.g., i.p. injection).
-
Behavioral Assessment: At specified time points after administration, place the animals in an open-field arena or use a specific behavioral test (e.g., rotarod for motor coordination, lever pressing for operant behavior) to quantify motor activity.[17]
-
Data Analysis: Compare the behavioral parameters (e.g., distance traveled, rearing frequency, latency to fall) between the CGS 21680-treated and vehicle-treated groups using appropriate statistical methods.
Conclusion
CGS 21680 remains a cornerstone pharmacological tool for the study of adenosine A2A receptor function. Its high selectivity and well-characterized pharmacodynamic profile enable researchers to probe the intricate roles of A2AR signaling in health and disease. The standardized experimental protocols outlined in this guide provide a framework for the consistent and reliable characterization of CGS 21680 and other A2A receptor modulators, facilitating the ongoing development of novel therapeutics targeting this important receptor.
References
- 1. Adenosine A2A Receptor Agonist I, CGS 21680, Hydrochloride [sigmaaldrich.com]
- 2. CGS 21680 hydrochloride | Adenosine A2A Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular Determinants of CGS21680 Binding to the Human Adenosine A2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CGS-21680 - Wikipedia [en.wikipedia.org]
- 6. Cgs 21680 | C23H29N7O6 | CID 3086599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. benchchem.com [benchchem.com]
- 9. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Evidence for high-affinity binding sites for the adenosine A2A receptor agonist [3H] CGS 21680 in the rat hippocampus and cerebral cortex that are different from striatal A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Structure-Activity Relationships of the Sustained Effects of Adenosine A2A Receptor Agonists Driven by Slow Dissociation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. innoprot.com [innoprot.com]
- 16. Effects of CGS 21680, a selective adenosine A2A receptor agonist, on allergic airways inflammation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Systemic administration of the adenosine A2A agonist CGS 21680 induces sedation at doses that suppress lever pressing and food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The selective adenosine A2A receptor agonist CGS 21680 reduces JNK MAPK activation in oligodendrocytes in injured spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
